Cas no 943847-25-4 ((8-bromoquinolin-5-yl)methanol)

(8-bromoquinolin-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- 5-Quinolinemethanol, 8-bromo-
- (8-bromoquinolin-5-yl)methanol
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- MDL: MFCD28336422
- インチ: 1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2
- InChIKey: CGVXFYVJMYTZQT-UHFFFAOYSA-N
- SMILES: N1C2C(=C(CO)C=CC=2Br)C=CC=1
(8-bromoquinolin-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8394794-0.1g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
Enamine | EN300-8394794-0.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
Enamine | EN300-8394794-0.25g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 0.25g |
$538.0 | 2025-02-21 | |
Enamine | EN300-8394794-10.0g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
1PlusChem | 1P02809H-250mg |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 250mg |
$727.00 | 2024-04-19 | |
Enamine | EN300-8394794-5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 5g |
$3147.0 | 2023-09-02 | |
1PlusChem | 1P02809H-5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 5g |
$3952.00 | 2024-04-19 | |
1PlusChem | 1P02809H-2.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95% | 2.5g |
$2691.00 | 2024-04-19 | |
Enamine | EN300-8394794-2.5g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
Enamine | EN300-8394794-1.0g |
(8-bromoquinolin-5-yl)methanol |
943847-25-4 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 |
(8-bromoquinolin-5-yl)methanol 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
(8-bromoquinolin-5-yl)methanolに関する追加情報
Recent Advances in the Study of (8-bromoquinolin-5-yl)methanol (CAS: 943847-25-4) in Chemical Biology and Pharmaceutical Research
The compound (8-bromoquinolin-5-yl)methanol (CAS: 943847-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This quinoline derivative has been explored for its potential as a building block in the synthesis of bioactive molecules, particularly in the context of antimicrobial and anticancer agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.
One of the most notable advancements in the study of (8-bromoquinolin-5-yl)methanol is its application in the synthesis of novel kinase inhibitors. Kinases play a critical role in cellular signaling and are often implicated in various diseases, including cancer. Researchers have successfully utilized this compound to develop selective inhibitors targeting specific kinases, thereby offering potential therapeutic benefits. The bromine substituent at the 8-position and the hydroxymethyl group at the 5-position of the quinoline ring are believed to contribute to the compound's binding affinity and selectivity.
In addition to its role in kinase inhibition, (8-bromoquinolin-5-yl)methanol has also been investigated for its antimicrobial properties. Recent studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways. These findings suggest that this compound could serve as a valuable scaffold for the development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance.
Another area of interest is the compound's potential in photodynamic therapy (PDT), a treatment modality that uses light-activated compounds to destroy cancer cells. Preliminary studies have shown that (8-bromoquinolin-5-yl)methanol can act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. This property makes it a promising candidate for PDT applications, particularly in the treatment of superficial tumors. Further research is needed to optimize its photophysical properties and evaluate its efficacy in vivo.
The synthesis and characterization of (8-bromoquinolin-5-yl)methanol have also been the focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and assess its stability under various conditions. These developments are crucial for ensuring the reproducibility and scalability of studies involving this compound.
Despite the promising findings, challenges remain in the clinical translation of (8-bromoquinolin-5-yl)methanol-based therapies. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, (8-bromoquinolin-5-yl)methanol (CAS: 943847-25-4) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial therapy, and photodynamic therapy highlight its broad utility. Continued research and development efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications, making it a valuable asset in the fight against various diseases.
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